molecular formula C10H13ClN2O2 B1386441 N-[Isobutyl]2-nitro-5-chloroaniline CAS No. 863605-17-8

N-[Isobutyl]2-nitro-5-chloroaniline

Cat. No.: B1386441
CAS No.: 863605-17-8
M. Wt: 228.67 g/mol
InChI Key: VNXLUWQGTBFPSC-UHFFFAOYSA-N
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Description

N-[Isobutyl]2-nitro-5-chloroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, characterized by the presence of nitro and chloro substituents on the aromatic ring, along with an isobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Isobutyl]2-nitro-5-chloroaniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N-[Isobutyl]2-nitro-5-chloroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 2-amino-5-chloroaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-[Isobutyl]2-nitro-5-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Isobutyl]2-nitro-5-chloroaniline involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to target oncogenic miRNAs, leading to the inhibition of cell proliferation. The nitro and chloro substituents play a crucial role in its binding affinity and specificity towards these molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Isobutyl]2-nitro-5-chloroaniline is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

5-chloro-N-(2-methylpropyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-7(2)6-12-9-5-8(11)3-4-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLUWQGTBFPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add a solution of isobutylamine (14 mL, 0.138 mol), potassium carbonate (10.4 g, 0.075 mol) and water (50 mL) to a solution of 4-chloro-2-fluoro-nitrobenzene (11.0 g, 0.063 mol) in tetrahydrofuran (0.3 L) and stir at ambient temperature for 3 hours. Separate phases and wash organic layer with 1:1 solution of 1N HCl (aq)/saturated sodium chloride. Dry organic phase with solid magnesium sulfate, filter and concentrate under reduced pressure to give 14.5 g (0.063 mol) of the desired compound as an orange oil that solidifies upon standing.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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